molecular formula C12H18Cl4N2O2S B2481782 3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride CAS No. 2445785-48-6

3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride

Cat. No.: B2481782
CAS No.: 2445785-48-6
M. Wt: 396.15
InChI Key: OEOMYTSOGUVNBC-UHFFFAOYSA-N
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Description

3-[4-[(2,5-Dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl4N2O2S and its molecular weight is 396.15. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Identification : This compound has been used in the synthesis of active metabolites of piperaquine, a compound used in malaria treatment. The synthesis process includes reactions with piperazine and bromopropanoiate, followed by deprotection, substitution, and hydrolysis steps. The yield of this synthesis is high, making it a valuable method for creating derivatives containing the 4-piperazinyl quinoline ring (Mi Sui-qing, 2010).

  • Pharmacological Applications : It's been synthesized in the form of hybrid molecules combining elements of antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. These hybrids display significant anticonvulsant properties in preclinical models (K. Kamiński et al., 2016).

  • Antidepressant and Antianxiety Activities : Novel series of derivatives of this compound have been synthesized and evaluated for their antidepressant and antianxiety activities, showing significant effects in these areas (J. Kumar et al., 2017).

  • Polyamide Synthesis : The compound has been utilized in the synthesis of polyamides containing theophylline and thymine, which are white powders with a molecular weight range of 2000-6000. These polyamides are soluble in DMSO and formic acid, and some are also water-soluble (M. Hattori & M. Kinoshita, 1979).

  • Antimicrobial Activities : New 1,2,4-Triazole derivatives of this compound have been synthesized, displaying good to moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007).

  • Antitumor Activities : Piperazine-based tertiary amino alcohols and their dihydrochlorides derived from this compound have shown effects on tumor DNA methylation processes in vitro, suggesting potential antitumor activities (N. Hakobyan et al., 2020).

  • Antiviral and Antimicrobial Evaluation : New urea and thiourea derivatives of piperazine doped with Febuxostat, based on this compound, have demonstrated promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.

Properties

IUPAC Name

3-[4-[(2,5-dichlorothiophen-3-yl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2S.2ClH/c13-10-7-9(12(14)19-10)8-16-5-3-15(4-6-16)2-1-11(17)18;;/h7H,1-6,8H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOMYTSOGUVNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=C(SC(=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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